molecular formula C9H14N4 B1465810 (4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine CAS No. 944904-74-9

(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine

Cat. No. B1465810
CAS RN: 944904-74-9
M. Wt: 178.23 g/mol
InChI Key: YKNGOCJDSUJTHS-UHFFFAOYSA-N
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Description

“(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine” is a chemical compound with the CAS Number: 944904-74-9 . It has a molecular weight of 178.24 . The compound is solid in its physical form . The IUPAC name for this compound is [4- (1-pyrrolidinyl)-2-pyrimidinyl]methanamine .


Synthesis Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which includes “(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine”, can be achieved by reactions of (hetero)aromatic C-nucleophiles with N - (4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N4/c10-7-8-11-4-3-9 (12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 178.24 . The IUPAC name for this compound is [4- (1-pyrrolidinyl)-2-pyrimidinyl]methanamine .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . It reacts with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to produce these compounds . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Pharmacological Activity

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which can be synthesized using this compound, often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Antioxidative Properties

2-(pyrrolidin-1-yl)pyrimidine derivatives, which can be synthesized using this compound, have antioxidative properties .

Antibacterial Properties

These derivatives also have antibacterial properties .

Effects on Cell Cycle

The effects of these derivatives on the cell cycle have been characterized .

Inhibitors of Mutant IDH

1-(2-(ethylamino)pyrimidin-4-yl)pyrrolidin-2-ones, which can be synthesized using this compound, are used as inhibitors of mutant isocitrate dehydrogenase (IDH) .

Treatment of Type 2 Diabetes

A series of 4-substituted proline amides, which can be synthesized using this compound, was evaluated as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes .

Drug Development

The ADME characteristics of the final synthesized compounds using this compound are analyzed using SwissADME and ADMETlab 2 servers to identify the safest and most promising drug candidate .

Future Directions

The compound is part of the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions for this compound could involve further exploration of its potential uses in drug discovery and development .

properties

IUPAC Name

(4-pyrrolidin-1-ylpyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNGOCJDSUJTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265842
Record name 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyrrolidin-1-YL)pyrimidin-2-YL)methanamine

CAS RN

944904-74-9
Record name 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Pyrrolidinyl)-2-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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